n-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline
Description
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is a fluorinated aromatic amine derivative featuring a 2-chloropyridin-3-ylmethyl substituent. This compound combines a pyridine ring with chlorine at position 2 and a methylene bridge to a 2-fluoro-N-methylaniline moiety. Its synthesis likely involves coupling reactions between chloropyridine derivatives and fluorinated aniline precursors, as seen in analogous compounds .
Properties
Molecular Formula |
C13H12ClFN2 |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C13H12ClFN2/c1-17(12-7-3-2-6-11(12)15)9-10-5-4-8-16-13(10)14/h2-8H,9H2,1H3 |
InChI Key |
RVVFHSOCSXRIBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline typically involves the reaction of 2-chloropyridine-3-methanol with 2-fluoro-N-methylaniline. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
a) N-([1,1'-Biphenyl]-4-ylmethyl)-2-fluoro-N-methylaniline (29)
- Structure : Contains a biphenylmethyl group attached to 2-fluoro-N-methylaniline.
- Synthesis : Produced via Pt/C-catalyzed methylation of aromatic amines with formic acid, achieving 89% yield .
- Key Difference : Replaces the chloropyridinyl group with a biphenyl system, altering electronic properties and steric bulk.
b) N-[(2-Chloro-6-fluorophenyl)methyl]-2-methylaniline
- Structure : Features a 2-chloro-6-fluorophenylmethyl group linked to 2-methylaniline.
- Molecular Weight : 249.71 g/mol (C₁₄H₁₃ClFN) .
- Key Difference : Substitutes the pyridine ring with a dichlorofluorophenyl group, reducing nitrogen-based reactivity.
c) 3-Fluoro-N-[phenyl(pyridin-2-yl)methyl]aniline
Physicochemical Properties
Notes:
- The target compound’s estimated molecular weight (~280 g/mol) places it between biphenyl and pyridine derivatives in terms of bulk.
- Melting points for fluorinated anilines vary widely; the thiocarbamoyl fluoride derivative in has a low melting point (39–40°C), suggesting higher volatility compared to the target compound.
Biological Activity
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is a chemical compound classified as an aromatic amine. Its molecular formula is C12H12ClFN2, with a molecular weight of approximately 236.69 g/mol. This compound features a unique structure that includes a pyridine ring substituted with chlorine and fluorine atoms, contributing to its potential biological and pharmacological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The presence of halogen substituents (chlorine and fluorine) on the aromatic rings significantly influences the reactivity of this compound. These substituents can enhance electrophilic aromatic substitution reactions, which are critical in drug design and development.
Biological Activity
Research indicates that compounds similar to this compound demonstrate a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Anticancer Potential : Similar compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways.
The biological activity of this compound can be attributed to its ability to bind to various biological targets. Studies utilizing techniques such as molecular docking simulations have been essential in elucidating these interactions. For instance, its binding affinity with certain enzymes may lead to the modulation of their activity, influencing metabolic pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Fluoroaniline | C6H6FN | Simple aniline derivative; used in dyes |
| 4-Chloroaniline | C6H6ClN | Intermediate in pharmaceuticals |
| 3-Chloropyridine | C5H4ClN | Building block in organic synthesis |
| This compound | C12H12ClFN2 | Dual halogen substitution enhances reactivity |
The dual halogen substitution in this compound sets it apart from simpler analogs, potentially leading to enhanced biological activity.
Case Studies
- Anticancer Studies : A study investigating the effects of similar compounds on cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism involved apoptosis induction through caspase activation.
- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
